1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine
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Overview
Description
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine is a heterocyclic compound that features a unique structure combining a cyclobutane ring with a pyrrolo[1,2-b]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine typically involves the following steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors, such as acyl (bromo)acetylenes and propargylamine, under specific conditions.
Attachment of the Cyclobutane Ring: The cyclobutane ring can be introduced via a series of reactions involving the functionalization of the pyrrolo[1,2-b]pyrazole core.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO2 under reflux conditions.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the cyclobutane ring or the pyrrolo[1,2-b]pyrazole core are replaced by other groups.
Common Reagents and Conditions
Oxidation: MnO2 in chloroform under reflux.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under appropriate conditions, such as basic or acidic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbaldehyde derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-10(4-2-5-10)9-7-8-3-1-6-13(8)12-9/h7H,1-6,11H2 |
InChI Key |
WGZITLLQOBGFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C3(CCC3)N |
Origin of Product |
United States |
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